Benzestrol

Description

Properties

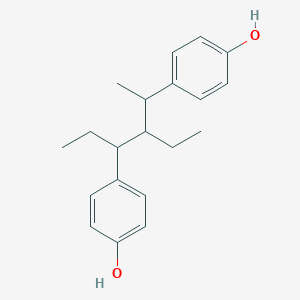

IUPAC Name |

4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-4-19(14(3)15-6-10-17(21)11-7-15)20(5-2)16-8-12-18(22)13-9-16/h6-14,19-22H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTFBSAKKUNBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861663 | |

| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-95-0 | |

| Record name | Benzestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzestrol [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(3-Ethylhexane-2,4-diyl)diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27512LR47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzestrol (CAS 85-95-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Benzestrol (CAS 85-95-0), a synthetic nonsteroidal estrogen. The information is compiled to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound, with the chemical name 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol, is a white to off-white crystalline solid.[1][2] It belongs to the stilbestrol group of compounds, although technically it is a structural analog.[3]

Identification and Structure

| Identifier | Value |

| CAS Number | 85-95-0 |

| Molecular Formula | C₂₀H₂₆O₂[4] |

| Molecular Weight | 298.42 g/mol [3] |

| IUPAC Name | 4-[3-ethyl-4-(4-hydroxyphenyl)hexan-2-yl]phenol[5] |

| Synonyms | Benzoestrol, Chemestrogen, Octestrol, Octofollin[4][5] |

| InChI Key | DUTFBSAKKUNBAL-UHFFFAOYSA-N[6] |

| SMILES | CCC(C(C)c1ccc(O)cc1)C(CC)c2ccc(O)cc2[6] |

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 162-166 °C | [1][4][7] |

| Boiling Point | 431.4 °C at 760 mmHg | [4][7] |

| Density | 1.063 g/cm³ | [4] |

| Flash Point | 192.8 °C | [4][7] |

| Solubility | Practically insoluble in water.[3] Freely soluble in acetone, ether, ethanol, methanol, and dilute sodium hydroxide (B78521) solution.[3] Soluble in vegetable oils.[3] Slightly soluble in benzene, chloroform, and petroleum ether.[1][3] | |

| Appearance | White to off-white crystalline powder/solid. | [1][2] |

| XLogP3 | 5.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 6 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Stuart et al. in 1946. The following is a summary of the experimental protocol described in their publication.

Methodology:

The synthesis involves the reaction of an appropriate Grignard reagent with a substituted deoxybenzoin, followed by dehydration and subsequent reduction.

-

Starting Materials: p-Anisaldehyde, Ethylmagnesium bromide.

-

Step 1: Grignard Reaction: p-Anisaldehyde is reacted with ethylmagnesium bromide to produce an intermediate carbinol.

-

Step 2: Dehydration: The carbinol is dehydrated, typically using an acid catalyst, to form an anethole (B165797) derivative.

-

Step 3: Dimerization and Reduction: The anethole derivative undergoes dimerization, followed by reduction to yield the dihydrodiethylstilbestrol structure.

-

Step 4: Demethylation: The final step involves the demethylation of the methoxy (B1213986) groups on the phenyl rings to yield the dihydroxy compound, this compound.

Note: For a detailed, step-by-step protocol, including reaction conditions, purification methods, and characterization data, it is essential to consult the original publication: Stuart, A. H., et al. (1946). Synthetic Estrogenic Agents. I. The Synthesis of this compound. Journal of the American Chemical Society, 68(5), 729–733.

Determination of Melting Point

The melting point of this compound is a key indicator of its purity. A standard laboratory procedure for determining the melting point of a solid organic compound is the capillary method.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For a pure compound like this compound, this range is typically narrow.[7][8]

Determination of Solubility

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, the process can be repeated with a larger volume of solvent to determine the approximate solubility limit. For qualitative assessment, solubility in water, and various organic and aqueous acidic/basic solutions is typically tested.[9][10]

Biological Activity and Mechanism of Action

This compound is a potent synthetic estrogen that exerts its biological effects by interacting with estrogen receptors (ERs).[8] It has been shown to have approximately 130% of the relative binding affinity of estradiol (B170435) for estrogen receptors.[3][8]

Estrogen Receptor Signaling Pathway

This compound functions as an estrogen receptor agonist. Its primary mechanism of action involves binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[8] This interaction initiates a cascade of molecular events that mimic the effects of endogenous estrogens.

The binding of this compound to the estrogen receptor induces a conformational change in the receptor protein. This change facilitates the dissociation of heat shock proteins and promotes the dimerization of the receptor. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological responses to estrogens.

Experimental Workflow for Determining Estrogenic Activity

The estrogenic activity of this compound can be quantitatively assessed using in vitro bioassays. The Yeast Estrogen Screen (YES) and the MCF-7 cell proliferation assay are two commonly employed methods.

The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic compound like this compound binds to the hER, it activates the transcription of the reporter gene, leading to a measurable color change.

Experimental Workflow:

-

Yeast Culture Preparation: A culture of the recombinant yeast is grown to a specific optical density.

-

Assay Plate Preparation: Serial dilutions of this compound and control compounds (e.g., 17β-estradiol as a positive control, and a solvent blank as a negative control) are added to a 96-well microtiter plate.

-

Incubation: The yeast culture, mixed with a chromogenic substrate for β-galactosidase (e.g., CPRG), is added to the wells of the microtiter plate. The plate is then incubated for a defined period (e.g., 48-72 hours) at a controlled temperature (e.g., 30°C).

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for the color change and 620 nm for yeast growth).

-

Data Analysis: The estrogenic activity is determined by constructing a dose-response curve and calculating the EC₅₀ value (the concentration that elicits 50% of the maximal response).

The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens. This characteristic is utilized to assess the estrogenic potential of compounds like this compound.

Experimental Workflow:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium. Prior to the assay, they are typically maintained in a medium devoid of estrogens to reduce basal proliferation.

-

Cell Seeding: A known number of cells are seeded into the wells of a 96-well plate and allowed to attach.

-

Treatment: The cells are then treated with various concentrations of this compound, along with positive (e.g., 17β-estradiol) and negative (vehicle) controls.

-

Incubation: The plate is incubated for a period of several days (e.g., 6 days) to allow for cell proliferation.

-

Quantification of Proliferation: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures total protein content, or by direct cell counting.

-

Data Analysis: A dose-response curve is generated by plotting cell number or absorbance against the concentration of this compound. The EC₅₀ value is then calculated.

References

- 1. westlab.com [westlab.com]

- 2. thinksrs.com [thinksrs.com]

- 3. byjus.com [byjus.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ftb.com.hr [ftb.com.hr]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

Benzestrol binding affinity for estrogen receptors ERα and ERβ.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Benzestrol for the two primary estrogen receptors, ERα and ERβ. This compound, a synthetic nonsteroidal estrogen, interacts with these receptors to elicit its biological effects.[1] Understanding its binding characteristics is crucial for research in endocrinology, toxicology, and pharmacology. This document summarizes quantitative binding data, details the experimental protocols used for these measurements, and visualizes key related pathways.

Quantitative Binding Affinity of this compound

This compound's interaction with estrogen receptors is complex, in part due to its stereoisomerism. The compound has three stereocenters, resulting in eight distinct stereoisomers. Research has shown that the binding affinity of these isomers for ERα varies significantly.

A study focusing on the stereochemistry of this compound isomers revealed that the RSS isomer possesses a remarkably high binding affinity for ERα, even surpassing that of the endogenous ligand, estradiol (B170435).[2] The other seven isomers exhibit a considerably lower affinity, ranging from 60 to 600 times less than the RSS isomer.[2]

While detailed data for each stereoisomer's binding to ERβ is not as readily available in the current literature, the overall binding affinity of this compound for ERβ has been reported.

Below is a summary of the available quantitative data on the relative binding affinity (RBA) of this compound and its isomers for ERα and ERβ. The RBA is typically expressed as a percentage relative to the binding of estradiol, which is set at 100.

Table 1: Relative Binding Affinity (RBA) of this compound Stereoisomers for Estrogen Receptor α (ERα)

| Stereoisomer | Relative Binding Affinity (RBA) for ERα (%)* |

| RSS | 155 |

| RRS | 2.41 |

| SRS | 2.41 |

| SSS | 1.63 |

| SSR | 0.33 |

| RSR | 0.24 |

| SRR | 0.31 |

| RRR | 0.31 |

*Data sourced from a competitive radiometric assay where the RBA of estradiol is set to 100.[2]

Table 2: Relative Binding Affinity (RBA) of this compound for Estrogen Receptor β (ERβ)

| Compound | Relative Binding Affinity (RBA) for ERβ (%) |

| This compound | 114 |

*This value represents the binding affinity of this compound in general, without specifying a particular stereoisomer.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a compound's binding affinity for a receptor is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Key Methodologies:

-

Preparation of Receptor Source:

-

Estrogen receptors (ERα or ERβ) can be obtained from various sources, including rat uterine cytosol or recombinant human proteins expressed in cell lines.[3]

-

For assays using rat uterine cytosol, the tissue is homogenized in a buffer solution (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and then ultracentrifuged to isolate the cytosol, which contains the estrogen receptors.[3]

-

-

Radioligand and Competitor Preparation:

-

A radiolabeled form of estradiol, typically tritiated estradiol ([³H]-E₂), is used as the radioligand.[3]

-

A range of concentrations of the unlabeled test compound (this compound isomers) are prepared.

-

-

Incubation:

-

A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor.

-

The incubation is carried out for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is often achieved by filtration or using a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[3]

-

-

Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The data is then plotted as the percentage of radioligand binding versus the log concentration of the competitor.

-

The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The relative binding affinity (RBA) is then calculated using the following formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100

-

Below is a diagram illustrating the general workflow of a competitive binding assay.

Estrogen Receptor Signaling Pathways

Upon binding of an agonist like this compound, both ERα and ERβ undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors. They bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression. This is often referred to as the genomic signaling pathway.

In addition to this classical pathway, estrogen receptors can also mediate rapid, non-genomic signaling. This involves the activation of various intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These non-genomic actions can, in turn, influence gene transcription and other cellular processes.

The diagram below provides a simplified overview of the genomic and non-genomic signaling pathways of estrogen receptors.

References

A Technical Guide to the Stereocontrolled Synthesis of Benzestrol and Its Eight Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzestrol, a potent nonsteroidal estrogen, possesses three contiguous stereocenters, resulting in a family of eight distinct stereoisomers. The biological activity of these isomers, particularly their binding affinity for the estrogen receptor α (ERα), is highly dependent on their absolute and relative stereochemistry. This technical guide provides a comprehensive overview of the first stereocontrolled synthesis of all eight this compound stereoisomers. The synthetic strategy hinges on an innovative iterative, catalyst-controlled diastereoselective Matteson homologation reaction. This approach provides precise control over the configuration of each stereocenter, enabling the selective synthesis of each of the four diastereomeric pairs of enantiomers. This document details the experimental protocols for this key synthetic transformation, presents quantitative data on the binding affinities and cellular activities of the individual stereoisomers, and visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a synthetic estrogen that has been of interest due to its high potency.[1][2] The presence of three adjacent chiral centers in its structure means that it can exist as eight different stereoisomers, grouped into four pairs of enantiomers. Early synthetic methods for this compound were not stereocontrolled and produced mixtures of isomers, making it challenging to deconvolute the biological activity of each specific stereoisomer.[3]

Recent advancements in asymmetric synthesis have enabled the first stereocontrolled synthesis of all eight this compound stereoisomers.[1][2] This breakthrough has been instrumental in elucidating the structure-activity relationship within the this compound family. It has been demonstrated that the estrogenic activity is almost exclusively confined to a single stereoisomer, (R,S,S)-benzestrol, which exhibits a remarkably high binding affinity for the estrogen receptor α (ERα).[1][2] The remaining seven isomers display significantly lower binding affinities, ranging from 60 to 600 times less than the (R,S,S) isomer.[1] This stark difference in biological activity underscores the critical importance of stereochemistry in drug design and development.

This guide will delve into the technical details of the stereocontrolled synthesis, present the key quantitative data that highlights the stereochemical influence on biological activity, and provide visual representations of the synthetic and biological pathways.

Stereocontrolled Synthetic Strategy

The successful stereocontrolled synthesis of all eight this compound stereoisomers was achieved through an iterative, catalyst-controlled diastereoselective Matteson homologation reaction.[2][4] This powerful method allows for the sequential construction of the three contiguous stereocenters with high fidelity. The choice of a specific enantiomer of the chiral catalyst dictates the stereochemical outcome of the homologation, thereby enabling access to all possible stereoisomers.[2]

The general workflow for the synthesis is depicted below:

The synthesis commences with a highly enantioselective homologation of an ethyl boronic ester, catalyzed by either 1a or its enantiomer (ent-1a ).[2] This is followed by a stereospecific elaboration with a Grignard reagent. This two-step sequence is repeated twice more, with the choice of catalyst in the subsequent homologations determining the configuration of the newly formed stereocenters.[2] The final steps of the synthesis involve the displacement of a chloride with a p-chlorophenyl Grignard reagent, a subsequent homologation and protodeborylation, palladium-catalyzed hydroxylation of the aryl chlorides, and a final hydrogenation to yield the desired this compound isomer.[2]

Quantitative Data

The stereocontrolled synthesis enabled the precise determination of the biological activity of each this compound isomer. The quantitative data clearly demonstrates the profound impact of stereochemistry on the interaction with the estrogen receptor α.

Estrogen Receptor α Binding Affinity

The relative binding affinities (RBAs) of the eight this compound stereoisomers for ERα were determined using a competitive radiometric binding assay, with the RBA of estradiol (B170435) set to 100.[5]

| Stereoisomer | Configuration | Relative Binding Affinity (RBA) for ERα[5] |

| 1 | (R,S,S) | 150 |

| 2 | (S,R,R) | 0.25 |

| 3 | (R,R,S) | 2.5 |

| 4 | (S,S,R) | 0.3 |

| 5 | (R,S,R) | 0.3 |

| 6 | (S,R,S) | 2.0 |

| 7 | (R,R,R) | 0.3 |

| 8 | (S,S,S) | 0.8 |

Table 1: Relative binding affinities of this compound stereoisomers for ERα. The most active isomer, (R,S,S)-benzestrol, is highlighted in bold.

As the data illustrates, the (R,S,S)-benzestrol isomer exhibits a significantly higher binding affinity for ERα than estradiol and all other stereoisomers.[5] Any change in the stereochemical configuration leads to a dramatic decrease in binding affinity.[5]

Cellular Activity

The differential binding affinities of the this compound stereoisomers translate to corresponding differences in their potencies in cell-based assays. The potencies of the isomers in stimulating the proliferation of ER-positive breast cancer cells and in activating estrogen-driven gene expression were found to be directly correlated with their ERα binding affinities.[1][2] The (R,S,S)-benzestrol isomer was the most potent in both assays, while the other seven isomers showed significantly reduced activity.[1]

Experimental Protocols

The key to the successful stereocontrolled synthesis of all eight this compound stereoisomers is the iterative, catalyst-controlled diastereoselective Matteson homologation.

General Procedure for the Catalyst-Controlled Matteson Homologation

The following is a representative protocol for the Matteson homologation step. The specific boronic ester substrate and the choice of catalyst enantiomer are varied to produce the desired stereoisomer.

Materials:

-

Secondary boronic ester

-

Dichloromethane (B109758) (CH₂Cl₂)

-

n-Butyllithium (n-BuLi)

-

Chiral catalyst (1a , ent-1a , 1b , or ent-1b )

-

Anhydrous solvent (e.g., THF)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dibromomethane)

Procedure:

-

A solution of the secondary boronic ester and the internal standard is prepared in the anhydrous solvent.

-

The chiral catalyst is added to the solution.

-

The reaction mixture is cooled to the appropriate temperature (e.g., -78 °C).

-

A solution of chloromethyllithium (LiCH₂Cl), freshly prepared from dichloromethane and n-butyllithium, is added dropwise to the reaction mixture.

-

The reaction is stirred at the low temperature for a specified period.

-

The reaction is quenched, and the products are isolated and purified.

-

The diastereomeric ratio (d.r.) and yield are determined by ¹H NMR analysis.[2]

The diastereoselectivity of the reaction is controlled by the choice of the chiral catalyst. For example, using catalyst 1a or 1b will favor the formation of one diastereomer, while using their respective enantiomers, ent-1a or ent-1b , will favor the formation of the opposite diastereomer.[2]

Visualization of Key Pathways

Catalyst-Controlled Matteson Homologation

The core of the synthetic strategy is the catalyst-controlled diastereoselective Matteson homologation. The following diagram illustrates this key transformation.

Estrogen Receptor α Signaling Pathway

The biological effects of this compound are mediated through its interaction with the estrogen receptor α (ERα). Upon binding of an agonist like (R,S,S)-benzestrol, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it modulates the transcription of target genes.

Conclusion

The development of a stereocontrolled synthesis of all eight this compound stereoisomers represents a significant achievement in synthetic organic chemistry and has provided invaluable insights into the structure-activity relationships of this class of compounds. The iterative, catalyst-controlled diastereoselective Matteson homologation has proven to be a robust and versatile method for the precise construction of multiple contiguous stereocenters. The profound difference in the biological activity between the (R,S,S)-benzestrol isomer and its seven other stereoisomers highlights the critical role of stereochemistry in molecular recognition and drug action. This work not only provides a powerful synthetic tool for accessing complex chiral molecules but also underscores the importance of synthesizing and evaluating all stereoisomers of a drug candidate to fully understand its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of this compound Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enable the Selective Synthesis of this compound Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Chemical Formula of Benzestrol (C₂₀H₂₆O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key chemical properties of Benzestrol (C₂₀H₂₆O₂), a synthetic nonsteroidal estrogen. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Formula

This compound is a synthetic estrogen belonging to the stilbestrol group, though it is structurally distinct as its central carbon chain is elongated by one carbon compared to diethylstilbestrol (B1670540) (DES).[1] Its chemical formula is C₂₀H₂₆O₂ .[2][3]

Table 1: Chemical Identifiers of this compound [2][3][4]

| Identifier | Value |

| IUPAC Name | 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol |

| CAS Number | 85-95-0 |

| SMILES String | CCC(C1=CC=C(C=C1)O)C(CC)C(C)C2=CC=C(C=C2)O |

| InChI Key | DUTFBSAKKUNBAL-UHFFFAOYSA-N |

| Synonyms | Benzoestrol, Chemestrogen, Ocestrol, Octestrol, Octofollin |

Molecular Structure and Stereochemistry

The molecular structure of this compound features two p-hydroxyphenyl groups linked by a substituted propane (B168953) chain. A key feature of this compound is the presence of three chiral centers, which gives rise to eight possible stereoisomers (four pairs of enantiomers).[5]

The biological activity of these isomers varies significantly. The (2R, 3S, 4S)- or RSS-isomer has been identified as the most potent, exhibiting the highest binding affinity for the estrogen receptor α (ERα).[5][6] The other seven isomers show considerably lower binding affinities, ranging from 60 to 600 times less than the RSS isomer.[6][7]

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its solubility is limited in water but it is soluble in various organic solvents.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 298.42 g/mol | [2] |

| Melting Point | 162-166 °C | [2] |

| Solubility | Practically insoluble in water. Freely soluble in acetone, ether, ethanol, and methanol. Soluble in vegetable oils. Slightly soluble in benzene, chloroform, and petroleum ether. | [2] |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

Synthesis of this compound

The original synthesis of this compound was reported by Stuart et al. in 1946. An improved method was later described by Kiprianov and Kutsenko in 1958. A modern stereocontrolled synthesis has also been developed to obtain all eight stereoisomers.[2][5]

Workflow for a General Synthetic Approach:

Caption: Generalized workflow for the synthesis of this compound.

A detailed experimental protocol for the stereocontrolled synthesis can be found in the supporting information of the work by Hou et al. (2025).[6]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common technique for the detection and quantification of this compound in biological samples. Due to the polar nature of the hydroxyl groups, derivatization is often required to improve chromatographic performance.

A General Validated GC-MS Protocol for Anti-Estrogens: [8]

-

Sample Preparation: Enzymatic hydrolysis followed by liquid-liquid extraction (LLE) at alkaline conditions.

-

Derivatization: The dried residue is derivatized, for example, with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

-

GC Separation: A short capillary column is used with a high-flow carrier gas and a fast temperature ramp to achieve rapid separation.

-

MS Detection: A quadrupole mass analyzer operating in selected ion monitoring (SIM) mode provides high sensitivity and accurate quantification.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for the separation and analysis of the individual stereoisomers of this compound.

General Chiral HPLC Method Development:

-

Column: A chiral stationary phase (CSP) is required. The choice of CSP depends on the specific isomers being separated.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

-

Detection: UV detection at a wavelength where the phenyl groups absorb is commonly employed.

Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 298. The fragmentation pattern is characterized by the cleavage of the alkyl chain connecting the two phenyl rings.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two p-hydroxyphenyl groups, as well as complex multiplets for the protons of the ethyl and methyl groups on the propane backbone.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the aliphatic carbons of the central chain. The chemical shifts of the carbons in the chiral centers will be sensitive to the stereochemistry of the isomer.

Signaling Pathway

This compound exerts its biological effects primarily by binding to and activating estrogen receptors (ERs), which are nuclear hormone receptors.

Caption: Simplified signaling pathway of this compound via estrogen receptors.

Upon binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. The dimer then translocates to the nucleus and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical formula, and key properties of this compound. The information presented, including chemical identifiers, stereochemical considerations, physicochemical data, and summaries of experimental protocols, is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. The provided diagrams offer visual representations of the molecular structure, a general synthetic workflow, and the primary signaling pathway, further aiding in the understanding of this complex molecule., and the primary signaling pathway, further aiding in the understanding of this complex molecule.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. This compound [drugfuture.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C20H26O2 | CID 6827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid determination of anti-estrogens by gas chromatography/mass spectrometry in urine: Method validation and application to real samples - PMC [pmc.ncbi.nlm.nih.gov]

Benzestrol: A Technical Guide to a Synthetic Nonsteroidal Estrogen of the Stilbestrol Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzestrol is a synthetic nonsteroidal estrogen belonging to the stilbestrol group.[1] First reported in 1946, it was formerly used for indications such as preventing premature births, a practice that was later found to be ineffective.[1] Like other stilbestrol estrogens, most notably diethylstilbestrol (B1670540) (DES), its use has been discontinued (B1498344) due to safety concerns, including the risk of vaginal cancer in the daughters of women treated with it during pregnancy.[1] Chemically, this compound is a close analog of other stilbestrol estrogens, though technically not a direct derivative as its central carbon chain is elongated by one carbon.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, binding affinities, potency, and the experimental protocols used to characterize it.

Mechanism of Action

This compound functions as a potent estrogen receptor (ER) agonist. Its primary mode of action involves binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This cascade of events ultimately results in the physiological effects characteristic of estrogens.

Quantitative Data

Estrogen Receptor Binding Affinity

This compound is a very potent estrogen, reported to have approximately 130% of the relative binding affinity of estradiol (B170435) for estrogen receptors.[1] The stereochemistry of this compound significantly influences its binding affinity for ERα. With three stereocenters, this compound exists as eight distinct stereoisomers. Of these, the RSS isomer exhibits a remarkably high binding affinity for ERα, which is comparable to that of estradiol and trans-diethylstilbestrol (DES).[2][3][4] The other seven isomers show a 60 to 600-fold lower affinity for ERα.[3][4]

Table 1: Relative Binding Affinity (RBA) of this compound Stereoisomers for Estrogen Receptor α (ERα) [2]

| Stereoisomer | Relative Binding Affinity (RBA) (%)* |

| RSS | High (comparable to Estradiol) |

| Other 7 Isomers | 60- to 600-fold lower than RSS |

*Relative to Estradiol (RBA = 100%).

In Vitro and In Vivo Potency

The cellular activity of this compound's stereoisomers correlates with their ERα binding affinities.[2][3][4] The RSS isomer, having the highest binding affinity, also demonstrates the highest potency in stimulating the proliferation of ER-positive breast cancer cells (MCF-7) and in activating estrogenic gene expression.[2][3][4]

In vivo studies in castrated female rats have demonstrated the high potency of this compound. An injection of 0.8 to 1.0 micrograms of this compound was sufficient to induce estrus, the same effect that required 2.0 to 2.5 micrograms of estrone.[1]

Table 2: In Vitro and In Vivo Potency of this compound

| Assay | Metric | Value | Reference Compound |

| MCF-7 Cell Proliferation | EC50 | Potency correlates with ERα binding affinity[2][3][4] | Estradiol |

| Estrogenic Gene Activation | EC50 | Potency correlates with ERα binding affinity[2][3][4] | Estradiol |

| Rat Estrus Induction | Effective Dose | 0.8-1.0 µg[1] | Estrone (2.0-2.5 µg)[1] |

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively documented in the available literature. As a synthetic estrogen, it is expected to be absorbed into the bloodstream, distributed to tissues that express estrogen receptors, metabolized primarily in the liver, and excreted through the kidneys.

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Radiometric Assay)

This protocol is a standard method for determining the binding affinity of a compound to the estrogen receptor.

Objective: To measure the relative binding affinity (RBA) of this compound for ERα and ERβ by its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Purified human ERα or ERβ protein.

-

[³H]-Estradiol (radioligand).

-

Unlabeled this compound (competitor).

-

Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, DTT, and sodium molybdate).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

96-well plates.

-

Hydroxyapatite (B223615) slurry or dextran-coated charcoal.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled this compound and a fixed concentration of [³H]-estradiol in the assay buffer.

-

Binding Reaction: In a 96-well plate, incubate a fixed amount of ER protein with the [³H]-estradiol and varying concentrations of this compound. Include control wells with no competitor (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by adding a hydroxyapatite slurry and centrifuging, or by using dextran-coated charcoal followed by centrifugation.

-

Quantification: Transfer the supernatant (containing the bound radioligand if using hydroxyapatite, or the free radioligand if using charcoal) to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]-estradiol binding). The RBA is then calculated relative to the IC50 of a reference estrogen like estradiol.

MCF-7 Cell Proliferation Assay

This assay is used to assess the estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-sensitive breast cancer cells.

Objective: To determine the potency (EC50) of this compound in stimulating the proliferation of MCF-7 cells.

Materials:

-

MCF-7 human breast cancer cell line.

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS).

-

Phenol (B47542) red-free medium supplemented with charcoal-stripped FBS (to remove endogenous estrogens).

-

This compound.

-

96-well cell culture plates.

-

Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®).

-

Plate reader.

Procedure:

-

Cell Culture: Maintain MCF-7 cells in standard culture medium.

-

Hormone Deprivation: Prior to the assay, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period of 3-5 days to deplete endogenous estrogens and synchronize the cells.

-

Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., estradiol).

-

Incubation: Incubate the plates for a period of 5-7 days to allow for cell proliferation.

-

Quantification of Cell Proliferation: At the end of the incubation period, add a cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Plot the cell proliferation (as a percentage of the vehicle control) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Estrogen-Responsive Gene Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate the transcription of a gene under the control of an estrogen response element (ERE).

Objective: To determine the potency (EC50) of this compound in activating an ERE-driven reporter gene.

Materials:

-

A suitable host cell line (e.g., MCF-7 or HEK293) that expresses ERα and/or ERβ.

-

An expression vector for the estrogen receptor (if the host cells do not endogenously express it).

-

A reporter plasmid containing a luciferase gene downstream of a promoter with one or more EREs (e.g., pERE-Luc).

-

A transfection reagent.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect the host cells with the ER expression vector (if necessary) and the ERE-luciferase reporter plasmid. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) can be used to normalize for transfection efficiency.

-

Treatment: After transfection, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (estradiol).

-

Incubation: Incubate the cells for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and the appropriate luciferase assay reagent. If a normalization control was used, measure its activity as well.

-

Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity (as fold induction over the vehicle control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Logical Relationships

This compound, as an estrogen receptor agonist, is expected to activate the classical estrogen signaling pathway. The binding of this compound to the estrogen receptor initiates a cascade of events leading to the regulation of gene expression. The general workflow for these events is depicted below.

Caption: General Estrogen Receptor Signaling Pathway Activated by this compound.

While this compound is known to act through ERα and ERβ, specific studies detailing any preferential downstream signaling pathways or a direct comparison of gene regulation profiles between this compound and estradiol are limited.

Conclusion

This compound is a potent synthetic nonsteroidal estrogen of the stilbestrol group that acts as an agonist for both ERα and ERβ. Its biological activity is highly dependent on its stereochemistry, with the RSS isomer showing significantly higher affinity for ERα and greater in vitro potency. Although its clinical use has been discontinued due to safety concerns, this compound remains a relevant compound for research into the mechanisms of estrogen action and the structure-activity relationships of nonsteroidal estrogens. The lack of comprehensive data on its ERβ selectivity and detailed pharmacokinetics highlights areas where further investigation could provide a more complete understanding of this compound. The experimental protocols provided herein offer a framework for the continued study of this compound and other estrogenic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Isomer Stereochemistry Determines the Distinct Estrogenic Activities and Conformations of the Eight Isomers When Bound to Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Benzestrol: A Technical Guide to its Isomers' Biochemical Properties and Estrogenic Activity

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the biochemical properties and estrogenic activity of Benzestrol isomers. This document provides an in-depth analysis of quantitative data, experimental protocols, and signaling pathways associated with these nonsteroidal estrogens.

This compound, a synthetic nonsteroidal estrogen, exhibits potent estrogenic activity, the extent of which is intricately linked to the stereochemistry of its isomers. A recent stereocontrolled synthesis has enabled the characterization of all eight of its constituent stereoisomers, revealing significant differences in their biological activity. This guide synthesizes the current understanding of these isomers, offering a valuable resource for those engaged in estrogen receptor research and endocrine-active compound development.

Core Findings: Stereochemistry Dictates Estrogenic Potency

The estrogenic activity of this compound isomers is fundamentally determined by their three-dimensional structure. Of the eight possible stereoisomers, one, RSS-benzestrol , demonstrates exceptionally high binding affinity for the estrogen receptor alpha (ERα), surpassing that of the endogenous hormone estradiol (B170435) and comparable to the potent synthetic estrogen diethylstilbestrol (B1670540) (DES).[1] The remaining seven isomers exhibit a dramatically lower binding affinity, ranging from 60 to 600 times less than RSS-benzestrol.[1][2] This stark difference underscores the critical role of stereospecificity in ligand-receptor interactions.

The cellular activities of the this compound isomers mirror their receptor binding affinities. In assays measuring the proliferation of ER-positive breast cancer cells (MCF-7) and the activation of an estrogen-responsive luciferase reporter gene, the RSS isomer is the most potent, while the other isomers show markedly lower activity.[1][2]

Quantitative Data Summary

The relative binding affinities (RBA) of the eight this compound stereoisomers for ERα, with estradiol set at 100, are presented below. The data clearly illustrates the superior binding of the RSS isomer.

| Stereoisomer | Relative Binding Affinity (RBA) for ERα (Estradiol = 100) |

| RSS | ~130 |

| RSR | ~0.2 |

| SRR | ~1.7 |

| SSR | ~0.2 |

| RRS | ~1.1 |

| SRS | ~1.1 |

| SRS | ~1.1 |

| SSS | ~1.7 |

Note: The exact RBA values can vary slightly between studies, but the trend of RSS being the most potent is consistent.[1][3]

Experimental Protocols

The characterization of this compound isomers relies on a suite of well-established experimental protocols. Detailed methodologies for the key assays are provided below.

Competitive Radiometric Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (source of ERα)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve and non-specific binding)

-

Test compounds (this compound isomers)

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (B223615) (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the ER.[2]

-

Assay Setup: Assay tubes are prepared containing a fixed concentration of [³H]-estradiol and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding to the ER in the uterine cytosol.

-

Separation of Bound and Free Ligand: A hydroxyapatite slurry is added to the tubes to bind the receptor-ligand complexes. The slurry is then washed to remove unbound radioligand.

-

Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous ERα.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

17β-estradiol (positive control)

-

Test compounds (this compound isomers)

-

Cell proliferation detection reagent (e.g., MTT, SRB, or direct cell counting)

Procedure:

-

Cell Culture: MCF-7 cells are maintained in standard culture medium. Prior to the assay, cells are switched to a hormone-free medium containing charcoal-dextran stripped FBS for a period to deplete endogenous estrogens and synchronize the cells.[4]

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compounds or estradiol.

-

Incubation: The cells are incubated for a period of several days to allow for cell proliferation.

-

Quantification of Cell Proliferation: The number of viable cells is determined using a suitable method. For example, the MTT assay measures the metabolic activity of viable cells, which is proportional to cell number.

-

Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is calculated.

Estrogen-Responsive Luciferase Reporter Gene Assay

This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE). Binding of an estrogenic compound to the ER activates transcription of the luciferase gene, leading to light production.

Materials:

-

A suitable cell line (e.g., T47D or MCF-7) stably transfected with an ERE-luciferase reporter construct.[5]

-

Cell culture medium

-

17β-estradiol (positive control)

-

Test compounds (this compound isomers)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Treatment: The reporter cells are seeded in multi-well plates and treated with various concentrations of the test compounds or estradiol.

-

Incubation: The cells are incubated to allow for receptor binding, gene transcription, and protein expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the substrate (luciferin) is added.

-

Measurement of Luminescence: The light produced by the luciferase reaction is measured using a luminometer.

-

Data Analysis: The concentration of the test compound that induces a half-maximal luciferase response (EC50) is determined.

Signaling Pathways and Experimental Workflows

The estrogenic effects of this compound isomers are mediated through the estrogen receptor signaling pathway. The following diagrams illustrate the key pathways and experimental workflows.

References

Investigating Benzestrol as a Potential Endocrine Disruptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzestrol, a synthetic nonsteroidal estrogen, has been identified as a potent endocrine-active substance. Its structural similarity to diethylstilbestrol (B1670540) (DES) and its high affinity for the estrogen receptor (ER) raise significant concerns about its potential as an endocrine disruptor.[1][2] This technical guide provides a comprehensive overview of the methodologies and data pertinent to the investigation of this compound's endocrine-disrupting capabilities. It is intended to serve as a resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, offering detailed experimental protocols, curated quantitative data, and visual representations of key biological pathways and experimental workflows. The information presented herein is designed to facilitate a thorough assessment of this compound's impact on the endocrine system and to guide future research in this critical area of environmental health and safety.

Introduction to this compound and Endocrine Disruption

This compound is a stilbestrol derivative that was historically used for estrogen-related medical therapies.[1] However, like other compounds in its class, its potent estrogenic activity warrants a thorough evaluation of its potential to interfere with the normal functioning of the endocrine system.[1] Endocrine-disrupting chemicals (EDCs) are exogenous substances that can alter the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body, which are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.

The primary mechanism of action for this compound's estrogenic effects is its interaction with estrogen receptors, predominantly ERα and ERβ.[2] This interaction can mimic the effects of endogenous estrogens, potentially leading to a cascade of downstream cellular responses that can disrupt normal physiological processes.[2] This guide will focus on the experimental approaches to characterize and quantify the endocrine-disrupting potential of this compound.

Quantitative Data on this compound's Estrogenic Activity

The following tables summarize key quantitative data from studies on this compound, providing a basis for a comparative analysis of its potency and activity.

Table 1: Estrogen Receptor Binding Affinity of this compound and its Stereoisomers

| Compound | Relative Binding Affinity (RBA) for ERα (%)¹ |

| 17β-Estradiol (E2) | 100 |

| This compound (unspecified mixture) | ~130[1] |

| RSS-Benzestrol | >100 |

| RSR-Benzestrol | <1 |

| SSR-Benzestrol | <1 |

| RRR-Benzestrol | <1 |

| SSS-Benzestrol | ~10 |

| SRR-Benzestrol | ~10 |

| RSS-Benzestrol | >100 |

| RRS-Benzestrol | ~1 |

¹ RBA values are relative to 17β-Estradiol, which is set at 100%. Data for stereoisomers are from a study by Mayne et al. (2016). It is important to note that the stereochemistry of this compound significantly impacts its binding affinity.

Table 2: In Vitro Potency of this compound Stereoisomers in MCF-7 Cells

| Compound | EC50 for Cell Proliferation (nM) | EC50 for Luciferase Reporter Gene Activation (nM) |

| 17β-Estradiol (E2) | ~0.01 | ~0.004 |

| RSS-Benzestrol | ~0.01 | ~0.003 |

| SSS-Benzestrol | ~1 | ~0.5 |

| SRR-Benzestrol | ~1 | ~0.6 |

EC50 values represent the concentration of the compound that elicits a half-maximal response.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor. The following protocol is adapted from the OECD Test Guideline 493 and OPPTS 890.1250.[3]

Materials:

-

Test chemical (this compound)

-

Radiolabeled 17β-estradiol ([³H]-E2)

-

Unlabeled 17β-estradiol (for standard curve)

-

Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test chemical and unlabeled estradiol (B170435) in the assay buffer.

-

Assay Setup: In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-E2, and varying concentrations of either the unlabeled estradiol (for the standard curve) or the test chemical.

-

Incubation: Add the estrogen receptor preparation to each tube, vortex gently, and incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.

-

Washing: Centrifuge the tubes to pellet the HAP, and wash the pellets with assay buffer to remove unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in ethanol (B145695) and transfer to a scintillation vial containing scintillation cocktail.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Plot the percentage of bound [³H]-E2 against the log concentration of the competitor (unlabeled estradiol or test chemical). Calculate the IC50 (the concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2). The relative binding affinity (RBA) can then be calculated relative to unlabeled estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a chemical by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Hormone-stripped FBS (charcoal-dextran treated)

-

Test chemical (this compound)

-

17β-Estradiol (positive control)

-

Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay, acclimatize the cells to a medium containing hormone-stripped FBS to reduce background estrogenic effects.

-

Cell Seeding: Seed the MCF-7 cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test chemical or the positive control (estradiol). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 6 days), allowing for cell proliferation.

-

Quantification of Cell Proliferation: Add the cell proliferation detection reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Plot the cell proliferation (as a percentage of the maximal response to estradiol) against the log concentration of the test chemical. Determine the EC50 value.

Estrogen Receptor Transcriptional Activation Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a chemical to activate the estrogen receptor, leading to the transcription of a reporter gene (luciferase). This protocol is based on the principles of OECD Test Guideline 455.[4][5][6][7][8]

Materials:

-

A stable cell line expressing the human estrogen receptor (e.g., hERα-HeLa-9903 or VM7Luc4E2).[7]

-

A reporter plasmid containing an estrogen response element (ERE) linked to the luciferase gene.

-

Cell culture medium and supplements.

-

Test chemical (this compound).

-

17β-Estradiol (positive control).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding: Culture the reporter cell line in appropriate medium and seed into 96-well plates.

-

Treatment: Expose the cells to a range of concentrations of the test chemical or positive control for a defined period (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the fold induction of luciferase activity against the log concentration of the test chemical to determine the EC50.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its assessment as an endocrine disruptor.

Estrogen Receptor Signaling Pathway

Experimental Workflow for Assessing this compound's Endocrine Disrupting Potential

Conclusion

The evidence strongly suggests that this compound is a potent estrogenic agent with the potential to act as an endocrine disruptor. Its high affinity for the estrogen receptor and its ability to induce estrogen-responsive cellular and transcriptional activity in vitro are clear indicators of its biological activity. The provided experimental protocols and data serve as a foundational resource for the continued investigation of this compound. A tiered approach, beginning with in vitro screening and progressing to in vivo studies, is essential for a comprehensive risk assessment. Further research, particularly long-term in vivo studies, is necessary to fully elucidate the potential adverse health effects of this compound exposure and to inform regulatory decisions regarding its use and environmental presence.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 85-95-0: this compound | CymitQuimica [cymitquimica.com]

- 3. criver.com [criver.com]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. policycommons.net [policycommons.net]

- 8. catalog.labcorp.com [catalog.labcorp.com]

The Pharmacodynamics and Potent Estrogenic Effects of Benzestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzestrol is a synthetic nonsteroidal estrogen that belongs to the stilbestrol group.[1] Renowned for its high estrogenic potency, it has been a subject of significant research interest. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, focusing on its mechanism of action, receptor binding affinity, and the profound estrogenic effects it elicits. Particular attention is given to the stereochemistry of its isomers and their differential activities. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to serve as a comprehensive resource for professionals in endocrine research and drug development.

Pharmacodynamics of this compound

This compound exerts its biological effects primarily by functioning as a potent agonist for estrogen receptors (ERs), specifically ERα and ERβ.[2] Its mechanism of action mirrors that of the endogenous estrogen, estradiol (B170435). The binding of this compound to these receptors initiates a cascade of cellular events, beginning with a conformational change in the receptor protein. This change leads to the dissociation of chaperone proteins, receptor dimerization, and subsequent translocation to the cell nucleus. Inside the nucleus, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, thereby modulating the transcription of these genes and producing the characteristic physiological responses associated with estrogen.[3]

Receptor Binding Affinity and Stereoisomer Specificity

The estrogenic potency of this compound is underscored by its high binding affinity for estrogen receptors, which is reported to be approximately 130% of the relative binding affinity of estradiol.[1][2][4] However, this high affinity is highly dependent on the stereochemistry of the molecule. This compound has three stereocenters, resulting in eight possible stereoisomers.

Studies have demonstrated that only one of these isomers, RSS-benzestrol , exhibits a very high binding affinity for ERα, comparable to that of estradiol and another potent synthetic estrogen, diethylstilbestrol (B1670540) (DES).[4][5] The other seven stereoisomers show a dramatic reduction in binding affinity, ranging from 60 to 600 times lower than the RSS isomer.[4][5] This highlights the critical role of stereochemical configuration in the interaction between this compound and the estrogen receptor.

Quantitative Data on this compound Isomers

The following tables summarize the quantitative data on the binding affinities (Ki) and the cellular potencies (EC50) of the eight stereoisomers of this compound in stimulating MCF-7 breast cancer cell proliferation and activating a luciferase reporter gene.

Table 1: Estrogen Receptor Alpha (ERα) Binding Affinities of this compound Stereoisomers [4]

| Stereoisomer | Ki (nM) | Relative Binding Affinity (RBA, Estradiol = 100) |

| RSS | 0.129 | ~155 |

| RSR | 64.9 | ~0.3 |

| SSR | 77.5 | ~0.26 |

| RRR | 74.6 | ~0.27 |

| SRR | 7.75 | ~2.6 |

| SRS | 19.4 | ~1.0 |

| SSS | 11.6 | ~1.7 |

| RRS | 14.5 | ~1.4 |

| Estradiol (E2) | 0.2 | 100 |

Table 2: Cellular Potencies (EC50) of this compound Stereoisomers [4]

| Stereoisomer | EC50 (nM) - MCF-7 Proliferation | EC50 (nM) - 3xERE-Luc Reporter Gene Activation |

| RSS | 0.0096 | 0.0038 |

| RSR | >250 | >250 |

| SSR | >250 | >250 |

| RRR | >250 | >250 |

| SRR | 1.05 | 0.19 |

| SRS | 12.8 | 2.5 |

| SSS | 5.8 | 1.1 |

| RRS | 2.9 | 0.55 |

| Estradiol (E2) | 0.0032 | 0.015 |

Estrogenic Effects of this compound

The potent binding of this compound to estrogen receptors translates into significant estrogenic activity, influencing cell proliferation, gene expression, and physiological responses.

In Vitro Cellular Effects

In vitro studies using ER-positive breast cancer cell lines, such as MCF-7, have shown that the potency of this compound isomers in stimulating cell proliferation directly correlates with their ERα binding affinities.[4] The RSS isomer is a highly potent stimulator of proliferation, with an EC50 value in the low picomolar range, comparable to estradiol.[4] Similarly, in reporter gene assays, the RSS isomer demonstrates potent activation of transcription from ERE-containing promoters.[4]

In Vivo Physiological Effects

In vivo studies in animal models have corroborated the potent estrogenic effects of this compound. A key historical assay, the Allen-Doisy test, which measures the induction of estrus in ovariectomized (castrated) female rats or mice, has been used to demonstrate its potency.[6][7] Studies have shown that this compound can induce estrus in castrated rats at significantly lower doses (0.8 to 1.0 micrograms) compared to estrone (B1671321) (2.0 to 2.5 micrograms), indicating its superior in vivo estrogenic activity.[1]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics and estrogenic effects of this compound.

Competitive Radiometric Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinities of test compounds for the estrogen receptor.[8][9][10]

-

Objective: To quantify the affinity (Ki) of this compound isomers for ERα by measuring their ability to compete with a radiolabeled ligand.

-

Materials:

-

Rat uterine cytosol or purified human recombinant ERα.

-

Radiolabeled estradiol ([³H]-17β-estradiol).

-

Unlabeled this compound isomers and 17β-estradiol (for standard curve).

-

Assay buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol).

-

Hydroxyapatite (HAP) slurry for separating bound from free ligand.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Prepare rat uterine cytosol by homogenizing uteri from immature female rats in assay buffer, followed by ultracentrifugation to isolate the cytosolic fraction containing the ER.

-

In assay tubes, incubate a fixed concentration of [³H]-17β-estradiol with a standardized amount of cytosol/ER protein.

-

To these tubes, add increasing concentrations of the unlabeled competitor (this compound isomer or unlabeled estradiol).

-

Incubate the mixture to allow it to reach binding equilibrium (e.g., 18-24 hours at 4°C).

-

Add HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the HAP pellet to remove unbound radioligand.

-

Elute the bound radioligand from the HAP pellet and quantify the radioactivity using a liquid scintillation counter.

-

Plot the percentage of bound radioligand against the logarithm of the competitor concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the radioligand binding).

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to stimulate the proliferation of the ER-positive MCF-7 breast cancer cell line.[2][11][12]

-

Objective: To determine the potency (EC50) of this compound isomers in inducing cell proliferation.

-

Materials:

-

MCF-7 cells.

-

Culture medium (e.g., DMEM/F12) without phenol (B47542) red.

-

Charcoal-dextran stripped fetal bovine serum (to remove endogenous steroids).

-

This compound isomers and 17β-estradiol.

-

96-well culture plates.

-

Cell viability assay reagent (e.g., MTS, CellTiter-Glo).

-

-

Protocol:

-

Culture MCF-7 cells in a steroid-free medium for a minimum of 72 hours to hormone-deplete the cells.[13]

-

Seed the cells at a low density (e.g., 400-3000 cells/well) in 96-well plates in the steroid-free medium.

-

Allow the cells to attach and adapt for 24-72 hours.

-

Treat the cells with a range of concentrations of the this compound isomers or estradiol. Include a vehicle control (e.g., ethanol).

-

Incubate the cells for 5-6 days, allowing for proliferation to occur.

-

At the end of the incubation period, measure cell viability using a suitable assay (e.g., MTS or CellTiter-Glo), which quantifies metabolic activity or ATP content, respectively, as a proxy for cell number.

-

Plot the cell proliferation (as a percentage of the maximum response) against the logarithm of the compound concentration.

-

Determine the EC50 value from the resulting dose-response curve.

-

Estrogen-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to activate gene transcription via the estrogen receptor.[4]

-

Objective: To measure the potency (EC50) of this compound isomers in activating an estrogen-responsive promoter.

-

Materials:

-

A suitable cell line (e.g., HeLa, MCF-7) that is ER-negative or has low endogenous ER.

-

Expression vectors for ERα.

-

A reporter plasmid containing an estrogen-responsive element (ERE) upstream of a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

This compound isomers and 17β-estradiol.

-

Luciferase assay reagent.

-

-

Protocol:

-

Co-transfect the cells with the ERα expression vector and the ERE-luciferase reporter plasmid.

-

After transfection, plate the cells in a steroid-free medium.

-

Treat the cells with various concentrations of this compound isomers or estradiol.

-

Incubate for 24 hours to allow for reporter gene expression.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-